molecular formula C14H12N4O5S2 B2878303 Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226456-39-8

Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2878303
CAS No.: 1226456-39-8
M. Wt: 380.39
InChI Key: VVQOQKVTFTZIQB-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C14H12N4O5S2 and its molecular weight is 380.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the inflammatory process and its aberrant activation is pathogenic in inherited disorders such as cryopyrin-associated periodic syndromes (CAPS) and complex diseases such as multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis .

Mode of Action

This compound acts by inhibiting the activation of the NLRP3 inflammasome . NLRP3 is an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors . Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC) .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects the inflammatory process. When NLRP3 is activated, it binds to ASC, which then polymerizes to form a large aggregate known as an ASC speck . Polymerized ASC interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome . This results in the activation of caspase-1, which cleaves the proinflammatory cytokines IL-1β and IL-18 to their active forms and mediates a type of inflammatory cell death known as pyroptosis .

Pharmacokinetics

The compound’s advantageous properties and useful activity in the inhibition of activation of the nlrp3 inflammasome suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the activation of the NLRP3 inflammasome, leading to a decrease in the production of proinflammatory cytokines IL-1β and IL-18 . This can help in the treatment of a wide range of disorders in which the inflammation process, or more specifically the NLRP3 inflammasome, have been implicated as being a key factor .

Action Environment

The action of this compound can be influenced by various environmental factors, as NLRP3 is known to sense many pathogen-derived, environmental, and host-derived factors . .

Properties

IUPAC Name

methyl 5-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S2/c1-7-5-9(18-23-7)11(19)15-13-16-17-14(25-13)24-6-8-3-4-10(22-8)12(20)21-2/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOQKVTFTZIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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